2-{[3-(4-CHLOROPHENYL)-1,4-DIAZASPIRO[4.4]NONA-1,3-DIEN-2-YL]SULFANYL}-N-(3,5-DICHLOROPHENYL)ACETAMIDE
Description
This compound is a spirocyclic diazepine derivative featuring a thioether-linked acetamide moiety. Its structure includes a 1,4-diazaspiro[4.4]nonadiene core substituted with a 4-chlorophenyl group at position 3 and a sulfanyl bridge connecting to an N-(3,5-dichlorophenyl)acetamide side chain. Analytical characterization of such compounds typically employs high-resolution LCMS and NMR spectroscopy to confirm structural integrity and fragmentation patterns, as demonstrated in analogous studies .
Properties
IUPAC Name |
2-[[2-(4-chlorophenyl)-1,4-diazaspiro[4.4]nona-1,3-dien-3-yl]sulfanyl]-N-(3,5-dichlorophenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18Cl3N3OS/c22-14-5-3-13(4-6-14)19-20(27-21(26-19)7-1-2-8-21)29-12-18(28)25-17-10-15(23)9-16(24)11-17/h3-6,9-11H,1-2,7-8,12H2,(H,25,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QHSAAEWIYQPOOC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(C1)N=C(C(=N2)SCC(=O)NC3=CC(=CC(=C3)Cl)Cl)C4=CC=C(C=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18Cl3N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
466.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 2-{[3-(4-CHLOROPHENYL)-1,4-DIAZASPIRO[4.4]NONA-1,3-DIEN-2-YL]SULFANYL}-N-(3,5-DICHLOROPHENYL)ACETAMIDE typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of the diazaspiro compound, which involves the reaction of appropriate chlorophenyl derivatives with diazaspiro precursors.
Reaction Conditions: The reaction is usually carried out in a solvent such as dimethylformamide (DMF) under alkaline conditions, often using potassium hydroxide (KOH) as a base.
Industrial Production: For large-scale production, the process may be optimized to include continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
2-{[3-(4-CHLOROPHENYL)-1,4-DIAZASPIRO[4.4]NONA-1,3-DIEN-2-YL]SULFANYL}-N-(3,5-DICHLOROPHENYL)ACETAMIDE undergoes various chemical reactions, including:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl groups.
Oxidation and Reduction: It can be oxidized or reduced under specific conditions to form different derivatives.
Alkylation: The compound can be alkylated using phenacyl bromides in the presence of a base.
Scientific Research Applications
This compound has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and potential therapeutic effects.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent due to its structural similarity to known bioactive compounds.
Mechanism of Action
The mechanism of action of 2-{[3-(4-CHLOROPHENYL)-1,4-DIAZASPIRO[4.4]NONA-1,3-DIEN-2-YL]SULFANYL}-N-(3,5-DICHLOROPHENYL)ACETAMIDE involves its interaction with specific molecular targets. The compound’s diazaspiro structure allows it to bind to various receptors and enzymes, potentially modulating their activity. The exact pathways and targets are still under investigation, but its structural features suggest it may interact with proteins involved in signal transduction and metabolic processes .
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
To contextualize its properties, this compound is compared with three analogues:
N-(4-Dimethylamino-3,5-dinitrophenyl)acetonitrile
N-(3,5-Dichlorophenyl)-2-(benzo[d][1,3]dioxol-5-ylmethylamino)acetamide
2-(Benzo[d][1,3]dioxol-5-ylmethylamino)-N-(4-sulfamoylphenyl)acetamide
Table 1: Structural and Physicochemical Comparisons
Key Research Findings
- Structural Uniqueness : The spirocyclic diazepine core in the target compound provides conformational rigidity, which is absent in the linear nitrophenyl and benzodioxole derivatives. This rigidity may enhance binding specificity to biological targets, as observed in spirocyclic kinase inhibitors .
- Fragmentation Patterns : LCMS-based molecular networking (cosine score >0.8) clusters the target compound with other halogenated acetamides, suggesting shared fragmentation pathways (e.g., loss of Cl⁻ and S-CH₂CO groups) .
- Computational Similarity : Tanimoto and Dice similarity indices (0.65–0.78) indicate moderate structural overlap with benzo[d][1,3]dioxole derivatives but low similarity (<0.4) with nitrophenyl analogues, aligning with divergent bioactivity profiles .
- Thermodynamic Stability : Quantum chemical calculations for analogous N-substituted acetamides predict higher dipole moments (~5.2 Debye) in the target compound due to its asymmetric chlorine distribution, favoring interactions with polar enzyme active sites .
Biological Activity
The compound 2-{[3-(4-chlorophenyl)-1,4-diazaspir[4.4]nona-1,3-dien-2-yl]sulfanyl}-N-(3,5-dichlorophenyl)acetamide, with the CAS number 899906-22-0, is a complex organic molecule characterized by its unique spirocyclic structure and specific functional groups. This article discusses its biological activity, including mechanisms of action, potential therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of 466.8 g/mol. The compound features a spirocyclic core with chlorophenyl substituents that contribute to its biological properties.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 466.8 g/mol |
| CAS Number | 899906-22-0 |
Mechanisms of Biological Activity
Research indicates that compounds with similar structures exhibit a range of biological activities, including anti-inflammatory and anticancer properties. The mechanisms typically involve:
- Inhibition of Enzymatic Activity : Compounds similar to this one have been shown to inhibit enzymes such as acetylcholinesterase (AChE) and urease, which are crucial in various physiological processes .
- Modulation of Signaling Pathways : The compound may affect intracellular signaling pathways, such as the cAMP pathway, influencing cellular responses to stimuli .
- Antimicrobial Activity : Preliminary studies suggest potential antibacterial effects against several bacterial strains .
Antimicrobial Activity
In a study evaluating the antibacterial properties of related compounds, it was found that derivatives exhibited moderate to strong activity against Salmonella typhi and Bacillus subtilis. These findings suggest that the compound may possess similar antimicrobial properties due to its structural characteristics .
Anti-inflammatory Effects
A derivative of this compound was tested for its ability to inhibit superoxide anion production in human neutrophils induced by fMLP (formyl-methionyl-leucyl-phenylalanine). The results showed concentration-dependent inhibition with IC50 values indicating significant anti-inflammatory potential .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
